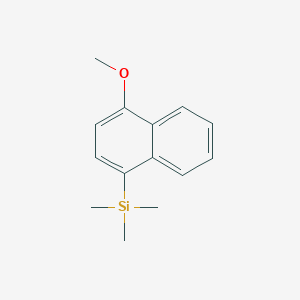
(4-Methoxy-1-naphthyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-1-naphthyl)trimethylsilane is an organic compound that belongs to the class of silanes. It is characterized by the presence of a trimethylsilyl group attached to a naphthalene ring substituted with a methoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-naphthyl)trimethylsilane typically involves the reaction of 4-methoxy-1-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methoxy-1-naphthol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
化学反应分析
Types of Reactions
(4-Methoxy-1-naphthyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as fluoride ions can replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 4-methoxy-1-naphthaldehyde.
Reduction: Formation of 4-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of 4-methoxy-1-naphthol when the trimethylsilyl group is replaced by a hydroxyl group.
科学研究应用
(4-Methoxy-1-naphthyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methoxy-1-naphthyl)trimethylsilane involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can stabilize negative charges, making the compound useful in various organic transformations. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
4-Methoxy-1-naphthol: Similar structure but lacks the trimethylsilyl group.
1-Methoxy-4-(trimethylsilyl)benzene: Contains a trimethylsilyl group attached to a benzene ring instead of a naphthalene ring.
Trimethylsilyl ether derivatives: Compounds with similar trimethylsilyl groups but different aromatic or aliphatic backbones.
Uniqueness
(4-Methoxy-1-naphthyl)trimethylsilane is unique due to the combination of the naphthalene ring, methoxy group, and trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various applications.
属性
分子式 |
C14H18OSi |
|---|---|
分子量 |
230.38 g/mol |
IUPAC 名称 |
(4-methoxynaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-15-13-9-10-14(16(2,3)4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
InChI 键 |
PXPJVQLPCIQOCC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


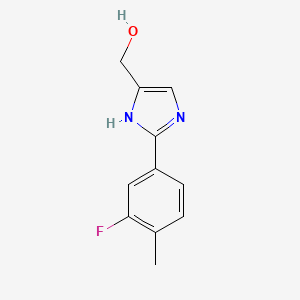
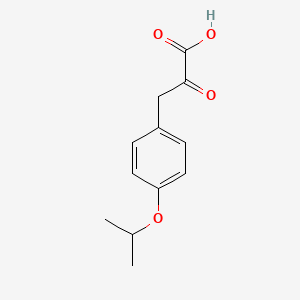
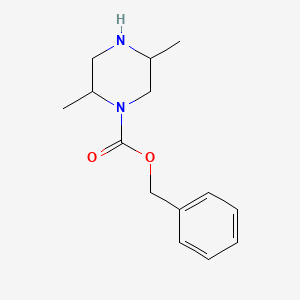
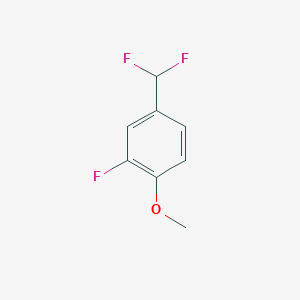
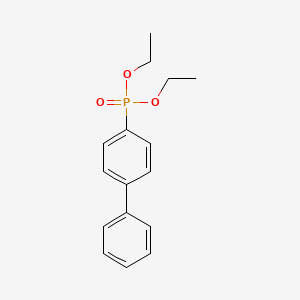
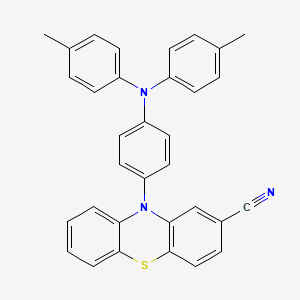
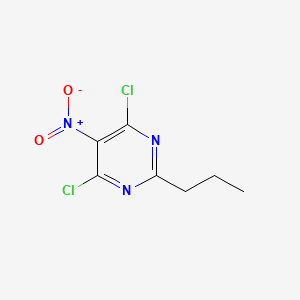
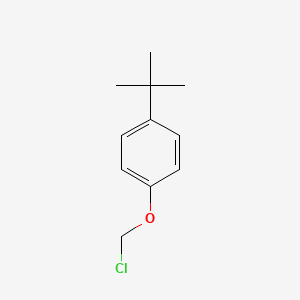


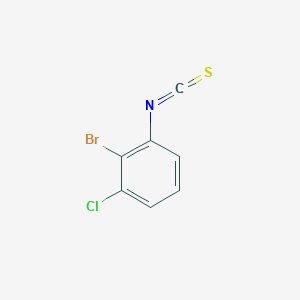

![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)

